Unii-SM6fxecpx8

Übersicht

Beschreibung

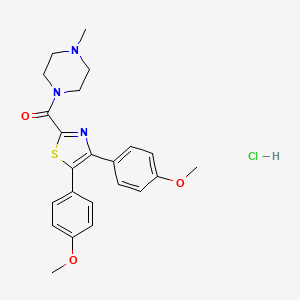

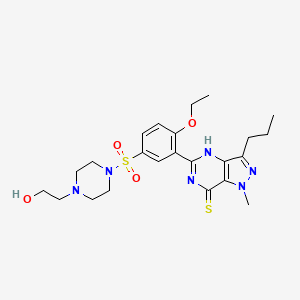

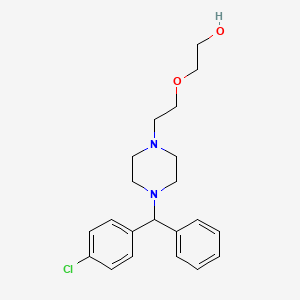

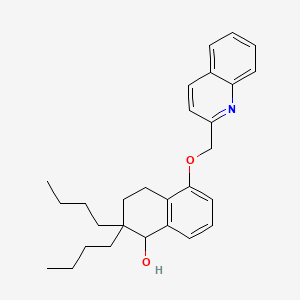

L-739943 is a growth hormone secretagogue, which means it stimulates the secretion of growth hormone. It is a small molecule drug with the molecular formula C30H36ClN5O3 and a molecular weight of 550.09 g/mol . This compound was initially developed by Merck & Co., Inc. and has shown significant potential in stimulating growth hormone release in various studies .

Vorbereitungsmethoden

The synthesis of L-739943 involves several steps:

Protection of 4-bromobenzyl alcohol: 4-Bromobenzyl alcohol is treated with tert-butylchlorodiphenylsilane and triethylamine in dimethylformamide to form a silyl ether.

Formation of boronic acid: The silyl ether is treated with butyllithium in tetrahydrofuran at -78°C, followed by reaction with triisopropyl borate and acid hydrolysis to afford boronic acid.

Palladium-catalyzed coupling: The boronic acid is coupled with N-Boc-2-bromobenzylamine (obtained by reacting 2-bromobenzylamine with di-tert-butyl dicarbonate) to provide biphenyl.

Desilylation and mesylation: The biphenyl is desilylated using tetrabutyl ammonium fluoride in tetrahydrofuran, and the resulting benzyl alcohol is converted to mesylate with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C.

Coupling and alkylation: ®-3-aminobenzazepinone is coupled with N-benzyloxycarbonyl-2-methylalanine using benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate to give an amide. This amide is then regioselectively alkylated with the mesylate in the presence of sodium hydride in dimethylformamide at low temperature.

Final steps: The tert-butoxycarbonyl protecting group is removed with hydrochloric acid at room temperature to yield amine hydrochloride, which is condensed with methyl isocyanate to afford urea.

Analyse Chemischer Reaktionen

L-739943 undergoes several types of chemical reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for its metabolic processing.

Substitution Reactions: L-739943 can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Coupling Reactions: Palladium-catalyzed coupling reactions are crucial in its synthesis, as seen in the preparation methods.

Common reagents used in these reactions include butyllithium, triisopropyl borate, methanesulfonyl chloride, and palladium catalysts. The major products formed from these reactions are intermediates that lead to the final compound, L-739943 .

Wissenschaftliche Forschungsanwendungen

L-739943 has several scientific research applications:

Chemistry: It is used as a model compound in the study of growth hormone secretagogues and their synthesis.

Biology: L-739943 is used to study the mechanisms of growth hormone release and its effects on biological systems.

Medicine: The compound has potential therapeutic applications in conditions where growth hormone release is beneficial, such as growth hormone deficiency.

Industry: L-739943 can be used in the development of new drugs targeting growth hormone release.

Wirkmechanismus

L-739943 acts as an agonist of the growth hormone-releasing hormone receptor. By binding to this receptor, it stimulates the release of growth hormone from the pituitary gland. The molecular targets involved include the growth hormone-releasing hormone receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

L-739943 is compared with other growth hormone secretagogues such as L-692429 and MK-0677. While L-692429 was the first potent and selective non-peptide growth hormone secretagogue, L-739943 represents a significant breakthrough in terms of both potency and oral bioavailability. MK-0677, another similar compound, also shows excellent oral bioavailability and has been extensively evaluated in clinical studies .

Similar Compounds

- L-692429

- MK-0677

L-739943 is unique due to its distinct chemical structure and enhanced potency and bioavailability compared to its predecessors .

Eigenschaften

CAS-Nummer |

195248-02-3 |

|---|---|

Molekularformel |

C30H36ClN5O3 |

Molekulargewicht |

550.1 g/mol |

IUPAC-Name |

2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C30H35N5O3.ClH/c1-30(2,31)28(37)34-25-17-16-22-8-5-7-11-26(22)35(27(25)36)19-20-12-14-21(15-13-20)24-10-6-4-9-23(24)18-33-29(38)32-3;/h4-15,25H,16-19,31H2,1-3H3,(H,34,37)(H2,32,33,38);1H/t25-;/m1./s1 |

InChI-Schlüssel |

CQCCAABVCYEOTD-VQIWEWKSSA-N |

Isomerische SMILES |

CC(C)(C(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl |

SMILES |

CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl |

Kanonische SMILES |

CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-amino-2-methyl-N-(2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-benzazepin-3-yl)propanamide hydrochloride L 739,943 L 739943 L-739,943 L-739943 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt](/img/structure/B1673991.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)